molecular formula C16H15ClN4O2S B10903934 N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10903934
M. Wt: 362.8 g/mol
InChI Key: OZWZVFYAFBKYOJ-DJKKODMXSA-N
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Description

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound characterized by its unique structure, which includes a furan ring, a triazole ring, and a chlorophenoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the reaction of the furan derivative with 2-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Final Coupling: The final step involves the coupling of the furan and triazole derivatives under appropriate conditions, such as using a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in inflammatory processes or interfere with the replication of microbial cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

The uniqueness of N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

(E)-1-[5-[(2-chlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C16H15ClN4O2S/c1-2-24-16-20-18-11-21(16)19-9-12-7-8-13(23-12)10-22-15-6-4-3-5-14(15)17/h3-9,11H,2,10H2,1H3/b19-9+

InChI Key

OZWZVFYAFBKYOJ-DJKKODMXSA-N

Isomeric SMILES

CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC=CC=C3Cl

Canonical SMILES

CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC=CC=C3Cl

Origin of Product

United States

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